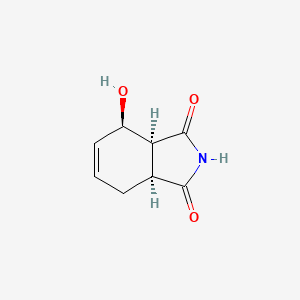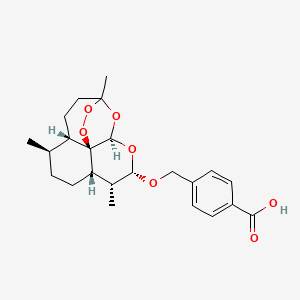
(S,S)-meta-nitro-Chloramphenicol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S)-meta-nitro-Chloramphenicol is a stereoisomer of Chloramphenicol, a broad-spectrum antibiotic originally derived from the bacterium Streptomyces venezuelae. This compound is characterized by the presence of a nitro group at the meta position and two chiral centers, which contribute to its unique biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-meta-nitro-Chloramphenicol typically involves several steps:
Chlorination: The addition of chlorine atoms to the structure.
Formation of Chiral Centers: This step involves the creation of the (S,S) configuration through stereoselective synthesis.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and chlorination processes, followed by purification steps to ensure the desired stereoisomer is obtained. The use of catalysts and controlled reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S,S)-meta-nitro-Chloramphenicol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions.
Reduction: The nitro group can also be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
(S,S)-meta-nitro-Chloramphenicol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Explored for its potential as an antibiotic, particularly against resistant strains.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of (S,S)-meta-nitro-Chloramphenicol involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation and thus halting protein synthesis. This action is similar to that of Chloramphenicol, but the presence of the nitro group and the specific stereochemistry may influence its binding affinity and spectrum of activity.
Comparison with Similar Compounds
Similar Compounds
Chloramphenicol: The parent compound, widely used as an antibiotic.
Thiamphenicol: A derivative with a methylsulfonyl group instead of the nitro group.
Florfenicol: Another derivative used in veterinary medicine.
Uniqueness
(S,S)-meta-nitro-Chloramphenicol is unique due to its specific stereochemistry and the presence of the nitro group at the meta position. These features may confer distinct biological properties and potential advantages in overcoming bacterial resistance compared to other similar compounds.
Properties
CAS No. |
1327173-85-2 |
|---|---|
Molecular Formula |
C₁₁H₁₂Cl₂N₂O₅ |
Molecular Weight |
323.13 |
Synonyms |
2,2-Dichloro-N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(3-nitrophenyl)ethyl]acetamide; 2,2-Dichloro-N-((1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1141377.png)
![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)


![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)
![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B1141387.png)


